N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(15-11-22-9-10-23-15)19-13-6-2-1-5-12(13)18-20-14-7-3-4-8-16(14)24-18/h1-8,11H,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREIBJMSNAGKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea . Another approach includes the reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to achieve higher yields and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzothiazole moiety participates in nucleophilic substitution at the C2 position due to the electron-withdrawing effects of the sulfur and nitrogen atoms. Common reagents and outcomes include:
For example, treatment with thiourea in ethanol yields thiolated derivatives, which are precursors for further functionalization (e.g., coupling with alkyl halides) .
Oxidation Reactions
The dihydrodioxine ring undergoes oxidation to form dioxane derivatives, while the benzothiazole sulfur can be oxidized to sulfoxides or sulfones:
Oxidation of the sulfur atom is stereoselective, producing sulfoxides as major intermediates under mild conditions .
Cyclization and Ring-Opening Reactions
The carboxamide group facilitates cyclization with electrophilic reagents:
For instance, heating with polyphosphoric acid induces cyclization to form tricyclic systems, enhancing biological activity .
Reduction Reactions
Selective reduction of the carboxamide group or dihydrodioxine ring is achievable:
| Target Group | Reducing Agents | Products | Source |
|---|---|---|---|
| Carboxamide | LiAlH₄, THF, 0°C → RT | Amine derivatives | |
| Dihydrodioxine | H₂, Pd/C, EtOH | Tetrahydrofuran analogs |
Reduction with LiAlH₄ converts the carboxamide to a primary amine, enabling further alkylation or acylation .
Cross-Coupling Reactions
The phenyl ring attached to benzothiazole participates in palladium-catalyzed couplings:
| Reaction Type | Catalysts/Reagents | Products | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl or heteroaryl analogs | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl or N-heteroaryl derivatives |
These reactions are critical for introducing functional groups (e.g., NO₂, NH₂) to modulate electronic properties .
Hydrolysis and Condensation
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6N), reflux | Carboxylic acid derivatives | |
| Basic Hydrolysis | NaOH (2M), EtOH/H₂O | Sodium carboxylate salts |
Resulting carboxylic acids are intermediates for esterification or peptide coupling .
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure that combines several functional groups:
- Benzothiazole moiety : Known for various pharmacological effects, including antimicrobial and anticancer properties.
- Dihydrodioxine structure : Enhances stability and biological interactions.
- Carboxamide group : Contributes to solubility and reactivity.
The molecular formula is with a molecular weight of approximately 338.38 g/mol.
Antimicrobial Properties
One of the most notable applications of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is its potential as an anti-tubercular agent . Research indicates that this compound effectively inhibits the enzyme DprE1 , which is crucial for the biosynthesis of the bacterial cell wall in Mycobacterium tuberculosis. By disrupting this process, the compound leads to bacterial cell death, making it a promising candidate for tuberculosis treatment .
Anticancer Applications
The compound also shows promise in cancer research. Its structural characteristics suggest potential interactions with various cellular targets involved in tumor growth and proliferation. For instance:
- Inhibition of Kinases : Preliminary studies indicate that derivatives of benzothiazole compounds can inhibit certain kinases associated with cancer progression .
- Targeting IKZF Proteins : Related compounds have been explored for their ability to modulate IKZF protein levels, which are implicated in several cancers including non-small cell lung cancer and triple-negative breast cancer .
Case Study 1: Anti-Tubercular Efficacy
A study focused on the synthesis and evaluation of this compound highlighted its effectiveness against Mycobacterium tuberculosis. The compound was shown to exhibit significant inhibitory activity against DprE1 at low micromolar concentrations. This suggests not only its potential as a therapeutic agent but also underscores the need for further exploration into its mechanism of action at the molecular level .
Case Study 2: Anticancer Potential
Another research effort investigated the anticancer properties of benzothiazole derivatives, including this compound. The findings indicated that these compounds could induce apoptosis in cancer cells through multiple pathways. The study emphasized the need for further testing to determine specific targets and pathways affected by this compound .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole + Dihydrodioxine + Carboxamide | Antimicrobial (anti-tubercular), anticancer |
| 5-Bromo-N-(benzo[d]thiazol-2-yl)benzamide | Benzothiazole structure | Antitumor activity |
| N-(benzo[d]thiazol-2-yl)-4-methylbenzamide | Benzothiazole + Amide group | Anti-inflammatory effects |
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . The compound may also interact with cellular membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial properties but differ in their structural features and specific activities.
2-arylbenzothiazoles: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Benzothiazole-based acetamides: These compounds are used in the development of new therapeutic agents and have shown promising results in various biological assays.
This compound stands out due to its unique combination of a benzothiazole ring and a dioxine moiety, which contributes to its distinct chemical and biological properties.
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a benzothiazole moiety with a dihydrodioxine carboxamide group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- Benzothiazole moiety : Known for contributing to various biological activities.
- Dihydrodioxine structure : Implicated in enhancing biological efficacy.
The primary mechanism through which this compound exhibits its biological activity is through the inhibition of the DprE1 enzyme in Mycobacterium tuberculosis. This enzyme is crucial for cell wall biosynthesis. By inhibiting DprE1, the compound disrupts the cell wall integrity of the bacterium, leading to cell death. This mechanism highlights its potential as an anti-tubercular agent .
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to be effective against various bacterial strains, particularly those resistant to conventional antibiotics.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Inhibition of DprE1 : A study demonstrated that the compound effectively inhibits DprE1 with a reported IC50 value indicating strong potency against M. tuberculosis .
- Antibacterial Activity : In vitro assays revealed that this compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Activity : Another study evaluated its effects on inflammatory markers in cell cultures and found significant reductions in TNF-alpha and IL-6 levels upon treatment with the compound .
Comparative Analysis
To better understand the unique properties of this compound compared to other benzothiazole derivatives, a comparative table is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole + Dihydrodioxine | Antimicrobial & Anti-inflammatory |
| Benzothiazole | Benzothiazole moiety | Antimicrobial |
| 5-Bromo-N-(benzo[d]thiazol-2-yl)benzamide | Similar benzothiazole structure | Antitumor activity |
| N-(benzo[d]thiazol-2-yl)-4-methylbenzamide | Contains benzothiazole and amide group | Anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
